molecular formula C12H19N3 B13868524 6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine

Katalognummer: B13868524
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: IAINVVVQSAXTKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine is a heterocyclic compound that features both piperidine and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine and pyridine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

6-[(3-methylpiperidin-1-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-10-4-3-7-15(8-10)9-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H2,13,14)

InChI-Schlüssel

IAINVVVQSAXTKR-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1)CC2=NC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.